molecular formula C22H14Br2N2O2 B3260627 4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide CAS No. 332177-94-3

4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Cat. No.: B3260627
CAS No.: 332177-94-3
M. Wt: 498.2 g/mol
InChI Key: VCMKEKSBINOEDJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide is a complex organic compound characterized by its bromine atoms and phenyl groups. This compound belongs to the class of benzamides and quinolines, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The bromination steps are then carried out using bromine or other brominating agents to introduce the bromine atoms at the desired positions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.

  • Substitution: Bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Quinone derivatives

  • Reduction: Hydroquinoline derivatives

  • Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atoms make it a versatile intermediate for further functionalization.

Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Medicine: In medicine, this compound has been investigated for its therapeutic potential. It has shown promise in treating various diseases, including cancer and infectious diseases. Its mechanism of action involves interacting with specific molecular targets in the body, leading to the inhibition of disease progression.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it a valuable intermediate for the synthesis of a wide range of compounds.

Mechanism of Action

The mechanism by which 4-bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atoms and phenyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Bromo-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylic acid

  • 4-Bromo-N-(2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Uniqueness: 4-Bromo-N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide is unique due to the presence of two bromine atoms, which enhance its reactivity and potential biological activity compared to similar compounds. This dual bromination provides additional sites for chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-bromo-N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Br2N2O2/c23-15-8-6-14(7-9-15)21(27)26-20-19(13-4-2-1-3-5-13)17-12-16(24)10-11-18(17)25-22(20)28/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKEKSBINOEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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